REACTION_CXSMILES
|
Br[CH:2]([C:5]1[C:6]([C:12]([F:15])([F:14])[F:13])=[N:7][N:8]([CH3:11])[C:9]=1[CH3:10])[CH2:3]Br.[OH-].[K+]>C1(C)C=CC=CC=1>[C:2]([C:5]1[C:6]([C:12]([F:14])([F:15])[F:13])=[N:7][N:8]([CH3:11])[C:9]=1[CH3:10])#[CH:3] |f:1.2|
|
Name
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4-(1,2-dibromoethyl)-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole
|
Quantity
|
7.3 g
|
Type
|
reactant
|
Smiles
|
BrC(CBr)C=1C(=NN(C1C)C)C(F)(F)F
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
polyethylene glycol 600
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the end of the reaction
|
Type
|
CUSTOM
|
Details
|
the two phases are separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted with toluene
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic phases are dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The product is obtained as a solid in an 81% yield
|
Name
|
|
Type
|
|
Smiles
|
C(#C)C=1C(=NN(C1C)C)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |